N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-ethylbenzyl)-2-[4-(propan-2-yl)phenoxy]acetamide
Description
Substituent Priority and Ordering
Heterocyclic Ring Nomenclature
Phenoxy Substituent Descriptors
Table: Naming Conventions in Analogous Compounds
Properties
Molecular Formula |
C24H31NO4S |
|---|---|
Molecular Weight |
429.6 g/mol |
IUPAC Name |
N-(1,1-dioxothiolan-3-yl)-N-[(4-ethylphenyl)methyl]-2-(4-propan-2-ylphenoxy)acetamide |
InChI |
InChI=1S/C24H31NO4S/c1-4-19-5-7-20(8-6-19)15-25(22-13-14-30(27,28)17-22)24(26)16-29-23-11-9-21(10-12-23)18(2)3/h5-12,18,22H,4,13-17H2,1-3H3 |
InChI Key |
UZRHKYIRIYCFOW-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)CN(C2CCS(=O)(=O)C2)C(=O)COC3=CC=C(C=C3)C(C)C |
Origin of Product |
United States |
Preparation Methods
Optimization of Oxidation and Amination
Reaction yields for the oxidation step typically exceed 85% when using mCPBA in dichloromethane at 0–5°C. The amination step, conducted in tetrahydrofuran (THF) at reflux, achieves 70–75% yield. Spectral validation includes:
-
1H NMR : A singlet at δ 3.2–3.5 ppm for the sulfone group’s methylene protons.
-
IR : Strong absorption at 1120 cm⁻¹ (S=O symmetric stretch) and 1300 cm⁻¹ (asymmetric stretch).
Functionalization of the 4-Ethylbenzyl Group
The 4-ethylbenzyl group is introduced via alkylation of the dioxidotetrahydrothiophen-3-amine. 4-Ethylbenzyl chloride is synthesized by treating 4-ethyltoluene with thionyl chloride (SOCl₂) in the presence of a catalytic amount of dimethylformamide (DMF). The resulting benzyl chloride reacts with the amine intermediate in a nucleophilic substitution using potassium carbonate (K₂CO₃) as a base in acetonitrile at 60°C.
Reaction Conditions and Yield
-
Solvent : Acetonitrile facilitates polar aprotic conditions, enhancing reaction kinetics.
-
Yield : 80–85% after purification via silica gel chromatography.
-
Characterization :
Synthesis of 2-[4-(Propan-2-yl)Phenoxy]Acetic Acid
The phenoxyacetamide backbone is constructed from 4-isopropylphenol and chloroacetic acid. In a base-mediated nucleophilic substitution, 4-isopropylphenol is deprotonated with sodium hydroxide (NaOH) in aqueous ethanol, followed by reaction with chloroacetic acid at 80°C. The resulting 2-[4-(propan-2-yl)phenoxy]acetic acid is isolated via acidification with HCl and recrystallized from ethanol.
Key Parameters
-
Molar Ratio : A 1:1.2 ratio of phenol to chloroacetic acid minimizes side products.
-
Spectroscopic Data :
Coupling of Intermediate Components
The final step involves coupling the dioxidotetrahydrothiophen-3-amine-4-ethylbenzyl derivative with 2-[4-(propan-2-yl)phenoxy]acetic acid. Activation of the carboxylic acid is achieved using 2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethylaminium tetrafluoroborate (TBTU) and N-methylmorpholine (NMM) in dry dichloromethane (DCM). The reaction proceeds at room temperature for 12–16 hours, followed by quenching with water and extraction.
Coupling Efficiency and Purification
-
Coupling Agent : TBTU provides superior activation compared to DCC or EDC, with yields of 78–82%.
-
Purification : Flash chromatography (ethyl acetate/hexane, 3:7) isolates the product.
-
Characterization :
Comparative Analysis of Synthetic Routes
| Step | Reagents/Conditions | Yield (%) | Key Challenges |
|---|---|---|---|
| Sulfone Formation | mCPBA, CH₂Cl₂, 0°C | 85 | Over-oxidation to sulfonic acid |
| Amination | NH₃, THF, reflux | 75 | Competing elimination reactions |
| Benzyl Alkylation | 4-Ethylbenzyl chloride, K₂CO₃, CH₃CN, 60°C | 83 | Steric hindrance at amine site |
| Phenoxy Acid Synthesis | NaOH, EtOH/H₂O, 80°C | 91 | Hydrolysis of chloroacetic acid |
| Amide Coupling | TBTU, NMM, DCM, rt | 80 | Moisture sensitivity |
Chemical Reactions Analysis
N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-ethylbenzyl)-2-[4-(propan-2-yl)phenoxy]acetamide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used, but they often involve modifications to the dioxidotetrahydrothiophenyl or phenoxyacetamide groups.
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology, it may serve as a probe for studying cellular processes or as a potential therapeutic agent. In medicine, its unique structure allows it to interact with specific molecular targets, making it a candidate for drug development. Additionally, its industrial applications include its use in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-ethylbenzyl)-2-[4-(propan-2-yl)phenoxy]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to proteins or enzymes, altering their activity and affecting cellular processes. The dioxidotetrahydrothiophenyl group, in particular, plays a crucial role in its binding affinity and specificity. Understanding the molecular targets and pathways involved is essential for elucidating its biological effects and potential therapeutic applications.
Comparison with Similar Compounds
Comparison with Structural Analogues
Structural Modifications and Functional Groups
Table 1: Key Structural Differences Among Analogues
Key Observations :
- Sulfone vs. Purine Cores : The target compound’s tetrahydrothiophene sulfone core differs from purine-based analogs like HC-030031, which exhibit TRPA1 antagonism . Sulfones are less common in neurological targets but may offer improved oxidative stability.
- Biological Targets : Structural variations correlate with divergent mechanisms. For example, the trifluoroethoxypyridine group in enables calcium channel modulation, whereas benzofuran-containing analogs may target inflammatory pathways.
Key Observations :
- The target compound’s synthesis likely involves complex coupling steps due to its bulky substituents, similar to benzimidazole-acetamides in .
- Thiazolidinone derivatives (e.g., ) face yield limitations (<65%) from competing cyclization pathways, whereas benzimidazole analogs achieve higher yields (up to 97%) .
Pharmacological and Physicochemical Properties
Key Observations :
- The target compound’s estimated logP (~3.8) exceeds HC-030031’s (3.1), suggesting stronger membrane penetration but lower aqueous solubility.
- Thiazolidinone derivatives in show moderate iNOS inhibition (IC₅₀: 25.2 μM) , whereas TRPA1 antagonists like HC-030031 are more potent (IC₅₀: 4–10 μM) .
Biological Activity
N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-ethylbenzyl)-2-[4-(propan-2-yl)phenoxy]acetamide is a complex organic compound notable for its unique structural features, including a tetrahydrothiophene ring and various functional groups. These characteristics suggest potential biological activities that warrant detailed investigation.
Chemical Structure and Properties
The molecular formula of this compound is C23H31N3O4S, with a molecular weight of approximately 471.7 g/mol. The presence of the dioxido group and the benzamide moiety indicates possible interactions with biological targets, such as enzymes and receptors.
| Property | Value |
|---|---|
| Molecular Formula | C23H31N3O4S |
| Molecular Weight | 471.7 g/mol |
| IUPAC Name | This compound |
| Structural Features | Tetrahydrothiophene ring, dioxido group, ethylbenzyl group |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. Preliminary studies suggest that it may modulate the activity of various enzymes and receptors, potentially influencing therapeutic outcomes in medicinal applications.
Biological Activity Studies
Research has focused on several aspects of the biological activity of this compound:
1. Antimicrobial Activity
Studies have indicated that compounds similar to this compound exhibit moderate antimicrobial properties. For instance, derivatives containing thiophene rings have shown effectiveness against various bacterial strains.
2. Anti-inflammatory Effects
The compound has been evaluated for its anti-inflammatory properties. In vitro assays demonstrated its potential to inhibit pro-inflammatory cytokines, suggesting a mechanism that could be beneficial in treating inflammatory diseases.
3. Enzyme Inhibition
Research indicates that this compound may act as an inhibitor for certain enzymes involved in metabolic pathways. For example, it has shown promise in inhibiting cyclooxygenase (COX) enzymes, which are key players in inflammation and pain pathways.
Case Studies
Several case studies have illustrated the biological activity of compounds related to this compound:
Case Study 1: Antimicrobial Testing
A study conducted on a series of thiophene derivatives revealed that this compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli at concentrations as low as 50 µg/mL.
Case Study 2: Anti-inflammatory Response
In an animal model of arthritis, administration of the compound resulted in a notable reduction in paw swelling and inflammatory markers compared to control groups, supporting its potential use in managing inflammatory conditions.
Comparative Analysis
When compared to similar compounds, N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-ethylbenzyl)-2-[4-(propan-2-yloxy)phenoxy]acetamide stands out due to its unique combination of functional groups which enhance its solubility and biological interactions.
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| Benzamide | Simple amide structure | Lacks additional functional groups |
| N-(4-Ethylbenzyl)benzamide | Contains ethylbenzyl group | Lacks thiophene and dioxido modifications |
| N-(1,1-Dioxido-tetrahydrothiophen) | Similar thiophene structure | Does not include ethylbenzyl or propan-2-yloxy groups |
Q & A
Q. Basic Characterization
- Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR to verify proton environments (e.g., sulfone group at δ ~3.5–4.0 ppm) and carbon backbone .
- Mass Spectrometry (MS) : High-resolution MS (ESI or MALDI-TOF) to confirm molecular weight (e.g., [M+H]+ ion matching theoretical mass) .
- HPLC : Purity assessment (>95%) using reverse-phase C18 columns and UV detection at λmax ~254 nm .
How can researchers design experiments to evaluate the compound’s biological activity?
Q. Basic Bioactivity Screening
- In vitro assays :
- Antimicrobial : Broth microdilution (MIC determination against Gram+/Gram– bacteria) .
- Anticancer : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC50 calculation .
- Mechanistic studies : Protein binding assays (e.g., fluorescence quenching) to identify targets like kinases or DNA topoisomerases .
What strategies resolve discrepancies in biological activity data across studies?
Q. Advanced Data Contradiction Analysis
- Reproducibility checks : Standardize assay conditions (e.g., cell passage number, serum batch) to minimize variability .
- Orthogonal validation : Use complementary techniques (e.g., SPR for binding affinity vs. cellular assays) .
- Computational modeling : Molecular docking (AutoDock Vina) to predict binding modes and rationalize activity differences .
How can reaction yields be optimized for large-scale synthesis?
Q. Advanced Process Optimization
- Solvent screening : Test aprotic solvents (e.g., THF vs. DMF) to balance reactivity and solubility .
- Catalyst tuning : Evaluate Pd-based catalysts for Suzuki couplings or DMAP for acylations .
- Kinetic studies : Monitor reaction progress via TLC or in-situ IR to identify rate-limiting steps .
What methodologies are used to study pharmacokinetic properties?
Q. Advanced Pharmacological Profiling
- ADME assays :
- Solubility : Shake-flask method in PBS (pH 7.4) .
- Metabolic stability : Incubation with liver microsomes (CYP450 isoform analysis) .
- In vivo PK : Radiolabeled compound administration in rodents, followed by LC-MS/MS for plasma concentration profiling .
How can researchers address stability issues during storage?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
